![molecular formula C19H22N2O4 B5876703 N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide, also known as BPN14770, is a small molecule drug that has gained attention for its potential therapeutic applications in neurological disorders. In
Mechanism of Action
The exact mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to work by targeting the cyclic AMP response element-binding protein (CREB) pathway. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to increase the phosphorylation of CREB, leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, restore synaptic plasticity, and improve behavioral deficits in animal models of neurological disorders. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has also been shown to be well-tolerated and safe in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide for lab experiments is its specificity for the CREB pathway, which allows for targeted manipulation of this pathway. However, one limitation is that N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has only been tested in animal models so far, and its efficacy and safety in humans is not yet known.
Future Directions
There are several future directions for research on N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further explore its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. Another direction is to investigate its safety and efficacy in humans, and to develop it as a potential drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide and its effects on the CREB pathway.
Synthesis Methods
The synthesis of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2,6-dimethoxybenzoic acid with 2-aminobenzophenone, followed by acylation with butyryl chloride to yield N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. The final product is then purified through recrystallization.
Scientific Research Applications
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. In Alzheimer's disease, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Fragile X syndrome, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to restore synaptic plasticity and improve behavioral deficits in animal models.
properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-8-17(22)20-13-9-5-6-10-14(13)21-19(23)18-15(24-2)11-7-12-16(18)25-3/h5-7,9-12H,4,8H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYZFQEMPBGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.